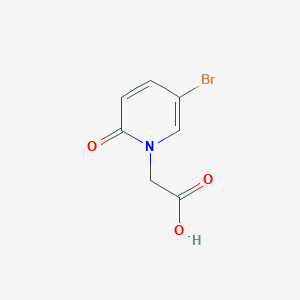

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZLHVWYFHNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of N-Substituted 2-Pyridones

N-substituted 2-pyridones are a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Their inherent chemical features, including the ability to act as hydrogen bond donors and acceptors, and their capacity for diverse functionalization, make them attractive building blocks for the design of novel therapeutics. The introduction of a bromine atom at the 5-position of the pyridone ring and an acetic acid moiety at the nitrogen atom, as in this compound, offers multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

Synthesis of this compound: A Two-Step Approach

The most established and reliable method for the synthesis of this compound involves a two-step process: the N-alkylation of 5-bromo-2(1H)-pyridone with an appropriate haloacetic acid ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is favored due to its high efficiency and the ready availability of the starting materials.

Step 1: N-Alkylation of 5-Bromo-2(1H)-pyridone

The initial step focuses on the selective N-alkylation of the 5-bromo-2(1H)-pyridone ring. The choice of a suitable base and reaction conditions is critical to favor N-alkylation over the competing O-alkylation. The use of a relatively soft base in a polar aprotic solvent is a common strategy to achieve this selectivity.

Step 2: Hydrolysis of the Ester Intermediate

The second step involves the hydrolysis of the ester intermediate to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, followed by acidification, is often preferred for its high yield and straightforward purification.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

5-Bromo-2(1H)-pyridone (CAS: 13466-38-1)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

-

To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2(1H)-pyridone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part B: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic route to this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Expected Spectroscopic Data:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Pyridone Ring Protons: Three distinct signals are expected for the protons on the pyridone ring. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most deshielded. The protons at the 3 and 4-positions will also appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the substitution pattern.

-

Methylene Protons: A singlet corresponding to the two protons of the methylene group (-CH₂-) attached to the nitrogen atom is anticipated, typically in the range of 4.5-5.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) is expected at a downfield chemical shift, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon (Pyridone): The carbonyl carbon of the pyridone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

-

Pyridone Ring Carbons: The five carbon atoms of the pyridone ring will show distinct signals in the aromatic region. The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.

-

Methylene Carbon: The carbon of the methylene group will appear in the aliphatic region.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded carbon, resonating at a chemical shift greater than 170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The amide carbonyl of the pyridone ring will likely appear around 1650-1680 cm⁻¹. The carbonyl of the carboxylic acid will be observed at a higher frequency, typically in the range of 1700-1730 cm⁻¹.

-

C-Br Stretch: A characteristic absorption in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₇H₆BrNO₃, MW: 232.03 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Data Summary Table

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for pyridone ring protons, a singlet for the methylene group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for two carbonyl carbons, pyridone ring carbons, and a methylene carbon. |

| FTIR | Broad O-H stretch, two distinct C=O stretching bands, and a C-Br stretch. |

| Mass Spectrometry | Molecular ion peak with a characteristic bromine isotopic pattern. |

Visualizing the Characterization Workflow

The following diagram outlines the logical flow of the characterization process for the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

References

-

National Institute of Standards and Technology. Acetic acid, bromo-. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid is a halogenated pyridinone derivative, a class of compounds of significant interest in medicinal chemistry. The pyridinone scaffold is a versatile pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom and an acetic acid moiety to the pyridinone core in this compound creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical candidates. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, enabling predictions of its behavior in biological systems and guiding formulation development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.

| Property | Value | Source |

| CAS Number | 872277-46-8 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 5-bromo-2-pyridone followed by the hydrolysis of the resulting ester. This synthetic approach is a common and effective method for the preparation of N-substituted pyridinones.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

-

Reaction Setup: To a solution of 5-bromo-2-pyridone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

-

Reaction Setup: Dissolve the purified ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: Add an excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: If acid hydrolysis is used, cool the reaction mixture and the product may precipitate upon cooling. If base hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinone ring protons, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The coupling constants between the pyridinone protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the pyridinone ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyridinone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the pyridinone ring (around 1650-1670 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (232.03 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity).

Potential Applications in Drug Discovery

Pyridinone-containing compounds are recognized for their diverse pharmacological activities.[3] The structural features of this compound, specifically the presence of a halogen atom and a carboxylic acid group, make it an attractive scaffold for several reasons:

-

Scaffold for Library Synthesis: The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the creation of a diverse library of compounds for high-throughput screening.

-

Bioisosteric Replacement: The pyridinone ring can act as a bioisostere for other aromatic or heterocyclic systems in known drug molecules, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

-

Metal Chelation: The 2-oxo-pyridin-1-yl acetic acid moiety has the potential to act as a chelating agent for metal ions, which can be relevant for designing inhibitors of metalloenzymes.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can serve as a valuable fragment in fragment-based drug discovery approaches to identify new binding interactions with therapeutic targets.

The diverse biological activities of pyridinone derivatives suggest that this compound and its derivatives could be explored for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are limited, its synthesis is achievable through well-established chemical transformations. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[3] Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid (CAS 872277-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid, a halogenated pyridinone derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The incorporation of a bromine atom and an acetic acid moiety offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide will detail the compound's structure and properties, propose a robust synthetic route based on established methodologies, discuss its reactivity and potential applications, and provide essential safety information.

Introduction: The Significance of the 2-Pyridinone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for various functional groups, including amides and phenols.[1][2] This versatility, combined with favorable physicochemical properties such as metabolic stability and aqueous solubility, has led to the incorporation of the 2-pyridone core into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound represents a strategically functionalized member of this class, offering a unique combination of reactive handles for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 2-pyridone ring substituted with a bromine atom at the 5-position and an acetic acid group attached to the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 872277-46-8 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [4] |

| Molecular Weight | 232.03 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Boiling Point | Not available. Likely to decompose upon heating. | - |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and DMF. | - |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on the well-established N-alkylation of 2-pyridones.[5] The proposed synthesis involves a two-step process starting from the commercially available 5-bromo-2(1H)-pyridone.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

This step involves the N-alkylation of 5-bromo-2(1H)-pyridone with ethyl bromoacetate. The choice of base and solvent is crucial to favor N-alkylation over the competing O-alkylation.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2(1H)-pyridone (1.0 equivalent).

-

Dissolution: Add a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) portion-wise at room temperature or 0 °C. Stir the mixture for 30-60 minutes.

-

Alkylation: Add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired ethyl ester intermediate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Dissolution: Dissolve the purified ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate from Step 1 in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 equivalents) or an acid (e.g., aqueous hydrochloric acid).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.

-

Work-up: If basic hydrolysis was performed, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Potential Applications

This compound is a valuable intermediate for the synthesis of more complex molecules due to its multiple reactive sites.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid Group: The acetic acid moiety provides a handle for standard carboxylic acid chemistry, such as amide bond formation with a wide range of amines or esterification with various alcohols. This allows for the introduction of diverse side chains to explore structure-activity relationships.

-

Bromine Atom: The bromine atom on the pyridinone ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of aryl, heteroaryl, alkynyl, and amino substituents at the 5-position of the ring.

-

Pyridinone Ring: The pyridinone ring itself can potentially undergo further functionalization, although this may require specific reaction conditions.

Given the prevalence of the 2-pyridone scaffold in bioactive molecules, this compound is a highly attractive starting material for the development of novel therapeutic agents. Its derivatives could be explored for a variety of applications, including but not limited to:

-

Enzyme Inhibitors: The 2-pyridone core is a known hinge-binding motif for kinases, and derivatives could be designed as kinase inhibitors for oncology or inflammatory diseases.

-

Antiviral and Antibacterial Agents: The structural features of this compound make it a suitable scaffold for the development of novel antiviral and antibacterial compounds.

-

Central Nervous System (CNS) Agents: Modified pyridinones have been investigated for their activity on various CNS targets.

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the pyridinone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Carbon signals for the pyridinone ring, the carbonyl carbon of the pyridone, the methylene carbon, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the pyridone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Safety Information

A specific safety data sheet (SDS) for this compound is not widely available. However, based on its structure and the known hazards of its potential precursors and related compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: The toxicological properties have not been fully investigated. Brominated organic compounds and pyridine derivatives can be toxic.[6] Bromoacetic acid, a potential reactant, is toxic and corrosive.[7][8]

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive SDS for the starting materials and to conduct a thorough risk assessment before commencing any synthetic work.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. Its versatile structure, featuring multiple points for diversification, makes it an attractive building block for the synthesis of novel compound libraries. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and the known importance of the 2-pyridone scaffold. As research in this area continues, the utility of this and similar compounds is expected to expand, contributing to the development of new and improved therapeutic agents.

References

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Safety Data Sheet - Premier Medical. (n.d.). Premier Medical. Retrieved January 18, 2026, from [Link]

- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (n.d.). Google Patents.

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). National Institutes of Health. Retrieved January 18, 2026, from [Link]

- EP0429304A2 - Pyridone-carboxylic acid derivatives and their use as veterinary medicines. (n.d.). Google Patents.

-

SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Pyridine: incident management. (n.d.). GOV.UK. Retrieved January 18, 2026, from [Link]

-

Pyridine. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Retrieved January 18, 2026, from [Link]

-

TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). (n.d.). National Toxicology Program. Retrieved January 18, 2026, from [Link]

-

Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. (2024, September 6). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-bromo-3-chloropyridin-2-yl)acetic acid | 1211525-50-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Double-Edged Sword: Elucidating the Mechanism of Action of Bromo-Substituted Pyridone Acetic Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its ability to engage in a multitude of biological interactions.[1] The introduction of a bromine atom to the pyridone acetic acid core creates a class of molecules with intriguing and potent biological activities. This guide delves into the nuanced mechanisms of action of bromo-substituted pyridone acetic acids, exploring their molecular-level interactions and the downstream signaling pathways they modulate. We will dissect the critical role of the bromine substituent, not merely as a synthetic handle, but as a key modulator of physicochemical properties that dictate target engagement and biological response. This document will further provide field-proven experimental protocols to empower researchers in their quest to characterize the intricate workings of these promising therapeutic candidates.

The Bromo-Substituted Pyridone Acetic Acid Core: A Strategic Fusion of Reactivity and Recognition

The foundational structure, a pyridone ring tethered to an acetic acid moiety, provides a versatile framework for molecular recognition. The pyridone component, with its capacity to act as both a hydrogen bond donor and acceptor, frequently serves as a bioisostere for amides and other heterocyclic systems, enabling it to mimic the backbone of peptide inhibitors and fit snugly into enzyme active sites.[1][2] The acetic acid side chain introduces a carboxylic acid group, which can participate in crucial ionic interactions and further hydrogen bonding, anchoring the molecule to its biological target.[3]

The strategic incorporation of a bromine atom onto this scaffold significantly enhances its synthetic versatility and modulates its biological activity.[4] Bromine's character as an excellent leaving group makes bromo-pyridones ideal substrates for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, allowing for the facile synthesis of diverse and complex molecular architectures.[4] Beyond its synthetic utility, the bromine atom's electronegativity and size can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby fine-tuning its binding affinity and selectivity for specific biological targets.

Unraveling the Core Mechanism: A Multi-pronged Approach to Cellular Disruption

Bromo-substituted pyridone acetic acids exert their biological effects through a variety of mechanisms, often by targeting key cellular enzymes and signaling pathways implicated in disease pathogenesis.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism of action for pyridone derivatives is the inhibition of critical enzymes.[3] The pyridone core is adept at interacting with the active sites of various enzymes, leading to the disruption of their catalytic activity.

2.1.1. Kinase Inhibition:

Many pyridone-containing molecules have been identified as potent kinase inhibitors.[5] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Bromo-substituted pyridone acetic acids can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. The bromine atom can contribute to the binding affinity through halogen bonding or by influencing the overall conformation of the inhibitor within the active site.

A notable example is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] Some pyridone derivatives have been shown to be potent inhibitors of kinases within this pathway.[6]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Cascade

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2.1.2. Other Enzyme Targets:

Beyond kinases, pyridone acetic acid derivatives have shown inhibitory activity against a range of other enzymes. For instance, some analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on α-amylase and carboxypeptidase A.[7] Furthermore, certain pyridine derivatives have been designed as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission, with potential applications in treating neurodegenerative diseases like Alzheimer's.[8] The presence and position of the bromo-substituent can be rationally designed to enhance selectivity for a particular enzyme target.

Modulation of Protein-Protein Interactions

The pyridone scaffold can also disrupt pathological protein-protein interactions. For example, some pyridone derivatives have been developed as inhibitors of the interaction between BRD4 and acetylated histones, a key process in transcriptional regulation that is often dysregulated in cancer.[9] The bromo-substituent can play a crucial role in optimizing the binding to the acetyl-lysine binding pocket of BRD4.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is essential to comprehensively define the mechanism of action of bromo-substituted pyridone acetic acids.

Target Identification and Validation

3.1.1. In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory potency (e.g., IC₅₀) of the compound against a panel of purified enzymes.

-

Methodology:

-

Prepare a series of dilutions of the bromo-substituted pyridone acetic acid.

-

Incubate the compound with the purified enzyme and its specific substrate under optimized buffer conditions.

-

Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Plot the enzyme activity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

3.1.2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To identify the direct cellular targets of the compound by measuring changes in protein thermal stability upon compound binding.

-

Methodology:

-

Treat intact cells with the bromo-substituted pyridone acetic acid or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble protein fraction by Western blotting or mass spectrometry to identify proteins that are stabilized or destabilized by the compound.

-

Experimental Workflow: Target Engagement Verification using CETSA

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Characterization of Downstream Signaling Effects

3.2.1. Western Blotting:

-

Objective: To assess the phosphorylation status and expression levels of key proteins in a signaling pathway of interest.

-

Methodology:

-

Treat cells with the bromo-substituted pyridone acetic acid for various times and at different concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies specific for the total and phosphorylated forms of the target proteins.

-

Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme or fluorophore.

-

3.2.2. Reporter Gene Assays:

-

Objective: To measure the activity of a specific transcription factor that is regulated by the signaling pathway of interest.

-

Methodology:

-

Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with binding sites for the transcription factor of interest.

-

Treat the cells with the bromo-substituted pyridone acetic acid.

-

Measure the reporter protein expression to determine the effect of the compound on transcription factor activity.

-

Quantitative Data Summary

| Compound Class | Target Enzyme/Pathway | Reported IC₅₀/EC₅₀ Range | Reference |

| Pyridone-quinazoline derivatives | Protein Tyrosine Kinases (PTK) | 9 - 15 µM | [2] |

| Pyridone-based NNRTIs | HIV Reverse Transcriptase | Varies | [2] |

| Pyridine derivatives | Acetylcholinesterase | 0.153 ± 0.016 µM (hAChE) | [8] |

| Pyridone derivatives | BRD4 | 9.4 µM (initial hit) | [2] |

| Pyridone derivatives | Pim-1 Kinase | 50 nM | [5] |

Conclusion and Future Directions

Bromo-substituted pyridone acetic acids represent a promising class of small molecules with significant potential for therapeutic development. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling pathways. The bromine substituent is not merely a passive synthetic tool but an active contributor to the molecule's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. A thorough understanding of their mechanism of action, achieved through a combination of in vitro biochemical assays, cell-based signaling studies, and target identification technologies, is paramount for their successful translation into the clinic. Future research should focus on elucidating the precise role of the bromine atom in target engagement through structural biology studies and exploring the full therapeutic potential of this versatile chemical scaffold against a broader range of diseases.

References

-

(2022-12-07) Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Center for Biotechnology Information. [Link]

-

Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. ResearchGate. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. National Center for Biotechnology Information. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

-

Design, synthesis, and evaluation of novel pyridone derivatives as potent BRD4 inhibitors for the potential treatment of prostate cancer. ResearchGate. [Link]

-

Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. ResearchGate. [Link]

-

[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. PubChem. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid in a range of common organic solvents. Given the absence of published empirical data for this specific compound, this document serves as a detailed roadmap for its characterization, grounded in fundamental principles of physical organic chemistry.

Structural Analysis and Solubility Prediction

A foundational understanding of the molecular structure of this compound is paramount to predicting its solubility behavior. The molecule, with a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03, possesses distinct functional groups that will govern its interactions with various solvents.

Key Structural Features:

-

Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.[1]

-

Pyridinone Ring: The lactam structure within the pyridinone ring contains a polar amide-like group. The carbonyl oxygen and the nitrogen atom can participate in dipole-dipole interactions and hydrogen bonding.

-

Bromine Atom (-Br): The electronegative bromine atom contributes to the overall polarity of the molecule and can engage in halogen bonding.

-

Aromatic System: The pyridinone ring provides a degree of aromatic character, which can lead to π-π stacking interactions and solubility in certain non-polar aromatic solvents.

Based on these features, a nuanced solubility profile is anticipated. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents that share similar polarity and hydrogen bonding capabilities.[2]

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) which can effectively solvate the polar regions of the molecule. Polar protic solvents like methanol, ethanol, and acetic acid are also expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and pyridinone moieties.

-

Moderate Solubility: Predicted in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene, where the polar functional groups of the solute would have unfavorable interactions with the non-polar solvent molecules.

Selection of a Representative Solvent Panel

For a comprehensive solubility assessment, a diverse panel of organic solvents should be selected to cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes. The following table outlines a recommended solvent panel with their relevant physicochemical properties.

| Solvent | Chemical Class | Polarity Index | Hydrogen Bond Donor/Acceptor | Dielectric Constant (ε) |

| n-Hexane | Alkane | 0.1 | Neither | 1.88 |

| Toluene | Aromatic | 2.4 | Acceptor (π-system) | 2.38 |

| Dichloromethane | Halogenated | 3.1 | Acceptor | 9.08 |

| Diethyl Ether | Ether | 2.8 | Acceptor | 4.34 |

| Ethyl Acetate | Ester | 4.4 | Acceptor | 6.02 |

| Acetone | Ketone | 5.1 | Acceptor | 20.7 |

| Isopropanol | Alcohol | 3.9 | Donor & Acceptor | 19.9 |

| Ethanol | Alcohol | 4.3 | Donor & Acceptor | 24.5 |

| Methanol | Alcohol | 5.1 | Donor & Acceptor | 32.7 |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Acceptor | 36.7 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Acceptor | 46.7 |

| Acetic Acid | Carboxylic Acid | 6.2 | Donor & Acceptor | 6.15 |

Experimental Determination of Solubility: A Methodological Approach

A two-tiered approach is recommended for determining the solubility of this compound: a qualitative assessment followed by a quantitative determination.

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility and helps to categorize the compound's behavior in different solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 100 µL of a single solvent from the selected panel.

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the same solvent and vortex again. Repeat this process up to a total volume of 1 mL.

-

Classification: Classify the solubility based on the volume of solvent required to dissolve the solid, as outlined in the table below.

Qualitative Solubility Classification Table:

| Classification | Solvent Volume to Dissolve 1-2 mg | Approximate Solubility Range (mg/mL) |

| Very Soluble | < 0.1 mL | > 10-20 |

| Soluble | 0.1 - 0.5 mL | 2-10 |

| Sparingly Soluble | 0.5 - 1.0 mL | 1-2 |

| Insoluble | > 1.0 mL | < 1 |

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of screw-capped vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental plan for determining the solubility of this compound.

Sources

stability and degradation profile of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the intrinsic , a key pharmaceutical intermediate or active pharmaceutical ingredient (API). The stability of a drug substance is a critical attribute that can affect its quality, safety, and efficacy.[1] This document outlines a systematic approach to forced degradation studies, the development of a stability-indicating analytical method, and the characterization of potential degradation products. The methodologies described herein are grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical and pharmaceutical analysis of this molecule.

Introduction and Physicochemical Properties

This compound (CAS No: 872277-46-8) is a substituted pyridinone derivative.[3] The molecule's structure, featuring a brominated pyridinone ring and an acetic acid side chain, presents several potential sites for chemical instability. Understanding these liabilities is paramount for developing a stable formulation and defining appropriate storage conditions.

The pyridone structure, in particular, is known to be susceptible to hydrolysis, especially under acidic and basic conditions.[4] The carboxylic acid moiety may undergo decarboxylation under thermal stress, while the carbon-bromine bond could be labile under photolytic conditions. Therefore, a comprehensive forced degradation study is essential to probe these potential degradation pathways.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 872277-46-8 | [3] |

| Molecular Formula | C₇H₆BrNO₃ | [6] |

| Molecular Weight | 232.03 g/mol | [6] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | (Predicted) Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | General knowledge |

Forced Degradation: A Strategic Approach

Forced degradation studies, or stress testing, are the cornerstone of stability assessment. The primary objectives are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method capable of resolving the parent drug from all significant degradants.[1][2] The goal is to induce a target degradation of 5-20%, which is sufficient to form and detect degradation products without completely destroying the molecule, a situation that could lead to complex secondary degradation.

The following sections detail the experimental design for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[2]

Overall Experimental Workflow

The workflow for a forced degradation study is a systematic process that ensures all potential degradation pathways are investigated and the resulting products are adequately characterized.

Caption: Overall workflow for the forced degradation study.

Hydrolytic Degradation (Acidic and Basic)

Causality: The amide bond within the pyridinone ring is susceptible to hydrolysis. Acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and prone to nucleophilic attack by water. Basic conditions can deprotonate water to generate a stronger nucleophile (hydroxide ion), which directly attacks the carbonyl carbon.

Protocol:

-

Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Control: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

-

Incubation: Store all samples at 60°C and protect from light.

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Quenching: For basic samples, neutralize with an equivalent amount of 0.1 M HCl before analysis. For acidic samples, neutralize with 0.1 M NaOH. This prevents further degradation and protects the analytical column.

-

Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the developed stability-indicating HPLC method.

Oxidative Degradation

Causality: While the molecule lacks highly susceptible functional groups for oxidation (like sulfides or phenols), the pyridinone ring system or the benzylic-like carbon of the acetic acid side chain could be susceptible to oxidative stress, potentially leading to N-oxides or other oxidative artifacts.

Protocol:

-

Preparation: Use the same 1 mg/mL stock solution as prepared for hydrolysis.

-

Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Incubation: Store the sample at room temperature, protected from light.

-

Time Points: Analyze aliquots at 2, 6, and 24 hours.

-

Analysis: Dilute samples to the target concentration and analyze directly. No quenching is typically required, but if the reaction is vigorous, it can be stopped by adding a small amount of sodium bisulfite solution.

Thermal and Photolytic Degradation

Causality: Thermal stress provides the energy to overcome activation barriers for reactions like decarboxylation of the acetic acid moiety. Photolytic stress (exposure to light) can induce degradation through radical mechanisms, potentially causing cleavage of the C-Br bond. ICH Q1B guidelines should be followed for photostability testing.

Protocol:

-

Solid State: Place a thin layer of the solid API in a petri dish.

-

Solution State: Use the control solution prepared for the hydrolysis study (API in 50:50 acetonitrile:water).

-

Thermal Stress: Place both solid and solution samples in a calibrated oven at 80°C.

-

Photolytic Stress: Expose both solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze samples at appropriate time points (e.g., 1, 3, and 7 days for thermal; after the full exposure for photolytic) by dissolving the solid or diluting the solution for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A self-validating and robust analytical method is crucial for separating the parent API from all process-related impurities and degradation products. A reverse-phase HPLC method with UV detection is the standard approach.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the carboxylic acid. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 90% B over 20 min | A gradient is necessary to elute both the polar parent drug and potentially less polar degradation products.[7] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | PDA Detector, 210-400 nm | Allows for peak purity assessment and selection of an optimal monitoring wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

System Suitability: Before sample analysis, the system must be validated by injecting a standard solution to check for parameters like theoretical plates (>2000), tailing factor (<2.0), and reproducibility of injections (%RSD <2.0%).

Proposed Degradation Pathways and Product Characterization

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The primary tools for identifying the resulting degradants are mass spectrometry (for molecular weight information) and NMR (for definitive structural elucidation).

Caption: Proposed primary degradation pathways for the molecule.

Table 3: Summary of Potential Degradation Products

| Stress Condition | Proposed Degradation Product | Proposed Structure | Rationale |

| Acid/Base Hydrolysis | Ring-Opened Amide | Acyclic amino acid derivative | Cleavage of the amide bond in the pyridinone ring.[4] |

| Thermal | Decarboxylation Product | 5-Bromo-1-methylpyridin-2(1H)-one | Loss of CO₂ from the acetic acid side chain. |

| Photolytic | Debromination Product | 2-(2-Oxopyridin-1(2H)-yl)acetic acid | Homolytic cleavage of the C-Br bond induced by UV light. |

| Oxidative | N-Oxide | 5-Bromo-1-(carboxymethyl)-2-oxo-1,2-dihydropyridine 1-oxide | Oxidation of the pyridinone ring nitrogen. |

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for assessing the stability of this compound. By systematically applying forced degradation conditions and utilizing a robust, stability-indicating HPLC method, researchers can effectively identify potential degradation products and elucidate degradation pathways. This critical information supports the development of stable drug formulations, establishes appropriate storage and handling conditions, and is a fundamental component of any regulatory submission.

References

- Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.

-

ResearchGate. Forced degradation studies | Download Table. Available from: [Link]

-

Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014; 7(1):99-102. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central. Available from: [Link]

-

Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 2000; 89(6):758-765. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR. 2022; 47(3). Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Investigation of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities which include antitumor, antimicrobial, and anti-inflammatory properties.[1] Understanding the structural and electronic characteristics of novel pyridinone derivatives is paramount for rational drug design and development. This guide presents a comprehensive theoretical framework for the computational analysis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid, a representative member of this important class of compounds. By leveraging Density Functional Theory (DFT), we delineate a robust methodology for elucidating the molecule's geometric, vibrational, and electronic properties. This whitepaper serves as a practical guide for researchers, providing both the theoretical underpinnings and step-by-step protocols required to perform and interpret high-level quantum chemical calculations, thereby accelerating the discovery of new therapeutics.

Introduction: The Rationale for Computational Scrutiny

This compound, with its halogenated pyridinone core and a flexible acetic acid side chain, presents an intriguing subject for theoretical investigation. The pyridinone ring can act as a hydrogen bond donor and acceptor, a key feature in molecular recognition at biological targets.[1] The presence of a bromine atom significantly influences the molecule's electronic distribution and potential for halogen bonding, a type of noncovalent interaction increasingly recognized for its importance in drug-receptor binding.[2][3]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in drug discovery.[4][5] It provides a cost-effective and highly accurate means to predict molecular properties, offering insights that guide synthetic efforts and biological evaluation.[4][6] For a molecule like this compound, DFT can help us understand:

-

Molecular Structure: The most stable three-dimensional conformation.

-

Reactivity: Likeliness of chemical reactions and interactions with biological macromolecules.

-

Spectroscopic Signatures: Predicting infrared spectra to aid in experimental characterization.

-

Electronic Nature: How electrons are distributed across the molecule, which is crucial for predicting intermolecular interactions.

This guide is structured to walk you through the entire theoretical analysis workflow, from the foundational choices of computational methods to the interpretation of the resulting data.

Methodological Framework: A Self-Validating System

The credibility of computational results hinges on the appropriateness of the chosen methodology. For a molecule containing a second-row halogen like bromine and flexible functional groups, a careful selection of the theoretical level is critical.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules with high accuracy and manageable computational cost, making it a workhorse in pharmaceutical research.[4][7] We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is renowned for its excellent balance of accuracy and efficiency in describing the properties of organic molecules.[8][9]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For our target molecule, the 6-311++G(d,p) basis set is an authoritative choice.[9][10][11] Let's break down why:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

++: These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, and non-covalent interactions—all relevant to our molecule.[11]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals within the molecule, which is crucial for accurately modeling chemical bonds.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for obtaining reliable geometries and electronic properties for molecules of this nature.[9][12]

Computational Workflow

The theoretical investigation follows a logical sequence of calculations. Each step builds upon the previous one, ensuring a coherent and verifiable analysis.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. dockdynamics.com [dockdynamics.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug » Advancements in Life Sciences [als-journal.com]

- 8. physchemres.org [physchemres.org]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Pyridone Acetic Acid Derivatives in Modern Drug Discovery

Abstract: The pyridone acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth analysis of pyridone acetic acid derivatives, intended for researchers, scientists, and drug development professionals. We will explore the fundamental synthetic strategies, delve into their significant antiviral and anticancer properties, analyze structure-activity relationships, and present a detailed experimental protocol for their synthesis. This document aims to be a comprehensive resource, blending established knowledge with actionable insights to facilitate innovation in the field.

Introduction: The Versatility of the Pyridone Core

Pyridone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable versatility and presence in numerous biologically active natural products.[1] The 2-pyridone core, in particular, is a key pharmacophore that imparts favorable physicochemical properties such as metabolic stability, aqueous solubility, and the ability to act as both a hydrogen bond donor and acceptor. These characteristics make it an ideal building block for designing therapeutic agents targeting a diverse range of biological processes, including microbial infections, inflammation, and cancer.[1][2] This guide will focus specifically on pyridone acetic acid derivatives, a subset that has shown exceptional promise in the development of novel therapeutics.

Foundational Synthetic Strategies

The synthesis of pyridone acetic acid derivatives can be approached through several well-established routes. A common and effective method involves a multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from three or more starting materials.[2] This approach is highly valued for its efficiency and atom economy.

Another powerful strategy centers on the functionalization of pre-formed pyridine rings. For instance, a convenient three-component synthesis utilizes the dual reactivity of Meldrum's acid derivatives.[3][4] In this process, the Meldrum's acid derivative first acts as a nucleophile to substitute an activated pyridine-N-oxide. Subsequently, it functions as an electrophile, allowing for ring-opening and decarboxylation by a range of nucleophiles to yield the desired substituted pyridylacetic acid derivative.[3][4]

The choice of synthetic route is critical and depends on the desired substitution pattern and the overall complexity of the target molecule. The MCR approach is often favored for generating diverse libraries for screening, while the functionalization of pyridine-N-oxides offers a more controlled, stepwise approach for creating specific analogs.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the three-component synthesis of pyridylacetic acid derivatives, highlighting the key stages from starting materials to the final product.

Caption: Generalized workflow for a three-component synthesis.

Key Biological Activities and Therapeutic Potential

Pyridone acetic acid derivatives exhibit a broad spectrum of biological activities, with particularly strong evidence for their utility as antiviral and anticancer agents.[1][2]

Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs.[5][6] Derivatives have shown inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV, HCV), and influenza viruses.[6][7] The mechanism of action often involves the inhibition of key viral enzymes essential for replication, such as reverse transcriptase, protease, or integrase.[8] For example, certain pyridin-3-yl acetic acid derivatives have been specifically investigated as inhibitors of HIV replication.[9]

The development of these antiviral agents is driven by the urgent need for new therapies to combat drug-resistant viral strains. The structural versatility of the pyridone acetic acid scaffold allows for fine-tuning of the molecule to optimize its interaction with viral targets and improve its safety profile.[9]

Anticancer Activity

The pyridine scaffold is the second most common heterocycle found in FDA-approved drugs, many of which are used in oncology.[10] Pyridone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[11][12][13]

Several mechanisms have been proposed for their anticancer effects:

-

Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of protein and lipid kinases that are crucial for cancer cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][14] Inhibition of VEGFR-2 disrupts angiogenesis, the process by which tumors form new blood vessels to support their growth.[12]

-

Induction of Apoptosis: Some derivatives have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells.[2]

-

Enzyme Inhibition: Certain derivatives selectively inhibit tumor-associated enzymes like carbonic anhydrase IX and XII.[12][15]

The following diagram illustrates the inhibitory effect of a pyridone derivative on the VEGFR-2 signaling pathway, a common mechanism in cancer therapy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2020003093A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsat.org [ijsat.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

Methodological & Application

Synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic Acid: An In-Depth Experimental Guide

Abstract

This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of 5-bromo-2-hydroxypyridine with ethyl bromoacetate to yield the intermediate, ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate. This is followed by the saponification of the ethyl ester to afford the final carboxylic acid. This guide offers a robust and reproducible methodology, complete with mechanistic insights, safety precautions, and characterization data to ensure the successful synthesis and validation of the target compound.

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a carboxylic acid moiety via an N-acetic acid substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their solubility and providing a handle for further derivatization. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for cross-coupling reactions and the carboxylic acid for amide bond formation.

This document outlines a reliable and thoroughly researched protocol for the laboratory-scale synthesis of this important compound, designed for researchers and professionals in the fields of organic synthesis and drug discovery.

Reaction Scheme